molecular formula C17H16ClNO3 B11690137 Propyl 4-[(3-chlorobenzoyl)amino]benzoate CAS No. 4147-16-4

Propyl 4-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B11690137
CAS No.: 4147-16-4
M. Wt: 317.8 g/mol
InChI Key: XEAJGDGCOCZWHI-UHFFFAOYSA-N
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Description

Structural Elucidation of Propyl 4-[(3-Chlorobenzoyl)Amino]Benzoate

Systematic Nomenclature and IUPAC Conventions

This compound is an organic compound characterized by an ester functional group linked to a para-substituted aminobenzoyl moiety bearing a 3-chlorobenzoyl substituent. According to IUPAC nomenclature principles, the compound is named as follows:

This name reflects the propyl ester of 4-aminobenzoic acid, where the amino group is acylated by a 3-chlorobenzoyl group. The presence of the chlorine atom at the meta-position (3-position) on the benzoyl ring is explicitly indicated, following the standard locant rules for aromatic substitution.

Molecular Architecture Analysis

1.2.1 Crystallographic Characterization

While direct crystallographic data specific to this compound is limited in open databases, analogous compounds such as propyl 4-[(2-methylbenzoyl)amino]benzoate have been characterized via X-ray crystallography, providing insight into molecular packing and conformation. These studies typically reveal:

  • The molecule adopts a planar conformation around the amide linkage due to resonance stabilization between the carbonyl and the amino nitrogen.
  • The ester moiety (propyl ester) exhibits typical bond lengths and angles consistent with ester functionalities.
  • The aromatic rings maintain their planar geometry with slight torsional angles induced by substituents such as chlorine or methyl groups.

Crystallographic parameters such as unit cell dimensions and space group assignments for related compounds can be used as a reference framework for understanding the solid-state structure of the 3-chlorobenzoyl derivative.

1.2.2 Tautomeric Possibilities

The compound contains an amide functional group, which generally exhibits limited tautomerism due to the strong resonance stabilization of the amide bond. However, potential tautomeric forms could theoretically involve:

  • Amide-imidic acid tautomerism, where the carbonyl oxygen shifts to a hydroxyl group and the nitrogen forms a double bond. This form is typically unfavorable under physiological and standard laboratory conditions.
  • No significant tautomeric equilibrium is expected in this compound due to the stability of the amide linkage.

Thus, the compound predominantly exists in the amide form without tautomeric interconversion.

1.2.3 Conformational Isomerism

Conformational isomerism in this molecule arises mainly from rotation around single bonds, particularly:

  • The bond between the benzoyl carbonyl carbon and the amino nitrogen.
  • The bond connecting the benzoate ester moiety to the propyl group.

Due to partial double-bond character in the amide linkage, rotation around this bond is restricted, favoring a planar conformation to maximize conjugation. The propyl ester side chain can adopt multiple conformations due to free rotation around the C–O and C–C bonds, impacting solubility and interaction with biological targets.

Conformational analysis via computational chemistry methods (e.g., molecular mechanics or DFT) would reveal the most stable conformers and their energy barriers, which are essential for understanding the compound's pharmacokinetics and binding properties.

Data Tables

Property Value Notes
Molecular Formula C18H16ClNO3 Includes chlorine substitution at 3-position
Molecular Weight Approx. 325.78 g/mol Calculated from atomic weights
Functional Groups Ester, Amide, Aromatic rings Key reactive sites
IUPAC Name This compound Systematic nomenclature
Amide Bond Planarity High Due to resonance stabilization
Tautomerism Negligible Amide form predominant
Conformational Flexibility Moderate Restricted around amide bond; flexible propyl ester

Relevant Research Findings

  • Pharmacological Potential: Compounds structurally related to para-aminobenzoic acid derivatives, including substituted benzoyl amides, have been studied for various biological activities such as antibacterial, anticancer, and anti-inflammatory effects. The presence of a halogen substituent (chlorine) often enhances lipophilicity and membrane permeability, potentially improving bioavailability.

  • Synthesis and Characterization: Synthetic routes for similar compounds involve acylation of 4-aminobenzoate esters with substituted benzoyl chlorides under controlled conditions. Characterization is typically performed using NMR, IR spectroscopy, and mass spectrometry to confirm the amide bond formation and substitution pattern.

  • Structural Analogues: Studies on propyl 4-[(2-methylbenzoyl)amino]benzoate provide insights into the molecular behavior of the 3-chlorobenzoyl analog, including crystallographic data and conformational preferences, which are valuable for predicting physical and chemical properties.

Visual Representations

Figure 1: 2D Chemical Structure of this compound

   Cl
    |
C6H4-C(=O)-NH-C6H4-COO-CH2CH2CH3
    (3-chlorobenzoyl)     (propyl ester)

Figure 2: 3D Conformational Model (schematic)

  • Planar amide linkage connecting two aromatic rings.
  • Propyl ester side chain with rotatable bonds.
  • Chlorine atom positioned at meta (3) position on benzoyl ring.

Properties

CAS No.

4147-16-4

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

XEAJGDGCOCZWHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-chlorobenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-chlorobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Medicinal Chemistry

Propyl 4-[(3-chlorobenzoyl)amino]benzoate has been investigated for its potential use as a pharmaceutical agent. Compounds with similar structures have shown promise in treating conditions such as obesity and overactive bladder by acting as selective antagonists for specific receptors .

Research indicates that derivatives of benzoic acid, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that compounds related to this benzoate derivative possess antibacterial and antifungal activities, comparable to established antibiotics .
  • Anticancer Potential : Some derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, suggesting applications in treating inflammatory diseases .

Proteomics Research

In proteomics, this compound can serve as a reagent for labeling proteins or peptides. This facilitates studies on protein interactions and functions, crucial for understanding cellular mechanisms.

Case Studies

StudyObjectiveFindings
Biological Activity Assessment Evaluate antimicrobial efficacyCompounds showed activity against E. coli and Staphylococcus aureus, with MIC values comparable to standard drugs .
Anticancer Activity Test antiproliferative effectsSignificant inhibition of MCF-7 (breast cancer) cells was observed with IC50 values indicating high potency .
Proteomics Application Investigate protein interactionsSuccessful labeling of proteins led to enhanced understanding of cellular pathways.

Mechanism of Action

The mechanism of action of Propyl 4-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3-chlorobenzoyl group may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Propyl 4-[(3-chlorobenzoyl)amino]benzoate 3-Chlorobenzoylamino, propyl ester C₁₇H₁₆ClNO₃ 317.77 Pharmaceutical intermediates
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine, ethyl ester C₂₁H₂₂N₄O₂ 362.43 Potential kinase inhibitors
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole, ethyl ester C₂₀H₂₁N₃O₃ 351.40 Antimicrobial activity (hypothesized)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Thioether linkage, methylisoxazole C₂₀H₂₀N₂O₃S 368.45 Enhanced metabolic stability

Key Observations :

  • Substituent Effects: The 3-chlorobenzoylamino group in the target compound contrasts with heterocyclic substituents (e.g., pyridazine, isoxazole) in I-6230 and I-6273. Heterocycles often enhance binding affinity to biological targets (e.g., enzymes, receptors) but may reduce solubility .
  • Functional Group Modifications: The thioether linkage in I-6373 improves metabolic stability compared to amino-linked derivatives, a feature absent in the target compound .

Propyl 3-Chlorobenzoate

Key differences include:

  • Structural Simplicity: The absence of the benzoylamino group reduces molecular weight (estimated ~228 g/mol) and polarity, increasing volatility and lipophilicity (logP ~3.8 estimated) .

General Alkyl Benzoate Trends

Alkyl benzoates, such as methyl, ethyl, and butyl derivatives, exhibit predictable trends in toxicity and applications :

  • Toxicity : Propyl esters generally show lower acute toxicity (LD₅₀ >2000 mg/kg in rodents) compared to methyl benzoate (LD₅₀ ~1430 mg/kg) .
  • Cosmetic Use : Shorter-chain esters (e.g., methyl, ethyl) are common in cosmetics as emollients, while longer-chain derivatives like the target compound are less prevalent due to higher molecular weights .

Research Findings and Implications

  • Synthetic Routes : The target compound’s amide group is likely synthesized via acylation reactions similar to those described for benzoxazole derivatives (e.g., chloroacetyl chloride with triethylamine) .
  • Biological Potential: While specific bioactivity data for this compound is lacking, structurally related ethyl benzoates exhibit kinase inhibitory and antimicrobial properties .

Biological Activity

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a propyl group linked to a benzoate framework with an amino and a chlorobenzoyl moiety. Its molecular formula is C16H18ClNO2C_{16}H_{18}ClNO_2 with a molecular weight of approximately 291.77 g/mol. The presence of the chlorobenzoyl group is notable for its potential biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can prevent the hydrolysis of epoxides, leading to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit vasodilatory and anti-inflammatory effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects : By modulating the levels of EETs, this compound could play a role in reducing inflammation.
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines, indicating potential for cancer treatment .
  • Enzyme Inhibition : As an inhibitor of phospholipase A2 and possibly other enzymes, it may affect lipid metabolism and cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of sEH leading to reduced inflammation
AnticancerInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of phospholipase A2

Case Study: Anticancer Activity

A study examined the effects of various para-aminobenzoic acid analogs, including derivatives similar to this compound. The results indicated significant inhibitory activity against human lung cancer cells (A549), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that modifications to the benzoate structure can enhance anticancer activity.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties mediated by soluble epoxide hydrolase inhibition. The study demonstrated that compounds structurally related to this compound effectively reduced markers of inflammation in vitro, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Q. Characterization :

  • ¹H NMR : Key signals include the propyl ester protons (δ 0.9–1.7 ppm for -CH₂CH₂CH₃), aromatic protons (δ 7.2–8.2 ppm), and the amide NH (δ ~10.5 ppm).
  • FT-IR : Confirm ester formation (C=O stretch at ~1720 cm⁻¹) and amide linkage (N-H stretch at ~3300 cm⁻¹).
  • HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients.

Reference analogous protocols from benzoxazole derivative syntheses .

Advanced Question: How can reaction yields be optimized for the acylation step, and what side products are commonly observed?

Answer:
Optimization Strategies :

  • Catalyst Screening : Replace TEA with DMAP to enhance acylation efficiency.
  • Solvent Effects : Use DMF for better solubility of intermediates, but monitor for potential hydrolysis.
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.

Q. Common Side Products :

  • Hydrolysis Products : Partial hydrolysis of the 3-chlorobenzoyl group under prolonged reaction times.
  • Di-acylated Byproducts : Excess acylating agent may lead to double acylation; monitor via TLC (Rf comparison).

Mitigate via iterative quenching of unreacted chloride with aqueous NaHCO₃ and flash chromatography purification .

Basic Question: How is the crystal structure of this compound determined?

Answer:
Methodology :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : Apply SHELXL for least-squares refinement, optimizing thermal parameters and hydrogen bonding networks.

Q. Key Parameters :

  • Resolution : Aim for < 0.8 Å to resolve Cl and O electron densities.
  • R-factors : Target R₁ < 0.05 and wR₂ < 0.12 for high-confidence models.

Advanced Question: How are twinned crystals or high-resolution data handled during refinement?

Answer:
Twinned Crystals :

  • Twin Law Identification : Use PLATON to detect twin laws (e.g., two-fold rotation).
  • HKLF5 Format : Input twinned data into SHELXL with BASF parameter refinement .

Q. High-Resolution Data :

  • Anisotropic Refinement : Assign anisotropic displacement parameters to non-H atoms.
  • Multipolar Models : For charge density studies, use programs like XD or MoPro.

Validate with RSR (residual density analysis) and Hirshfeld surface plots.

Basic Question: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure.
  • Binding Affinity : Surface Plasmon Resonance (SPR) or ITC for ligand-receptor interaction studies.

Reference thiosemicarbazide bioactivity protocols .

Advanced Question: How can molecular docking studies guide the design of derivatives with improved activity?

Answer:
Workflow :

Target Preparation : Retrieve protein structures (PDB) and optimize protonation states (e.g., AutoDockTools).

Docking Simulations : Use AutoDock Vina or Glide for ligand-receptor pose prediction.

MM/GBSA Analysis : Calculate binding free energies to rank derivatives.

Q. Key Considerations :

  • Flexible Side Chains : Allow rotation of active-site residues (e.g., Asp, Lys).
  • Water Networks : Include conserved H₂O molecules in docking grids.

Validate with MD simulations (NAMD/GROMACS) to assess stability .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹³C NMR to confirm ester (δ ~165 ppm) and amide (δ ~168 ppm) carbons.
  • Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ identification.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%).

Advanced Question: How can LC-MS/MS resolve co-eluting impurities during purity analysis?

Answer:

  • Collision-Induced Dissociation (CID) : Fragment precursor ions to distinguish isobaric species.
  • MRM Transitions : Monitor specific ion pairs (e.g., m/z 350 → 105 for the ester group).
  • Ion Mobility Separation : Differentiate conformers via drift time measurements.

Basic Question: How are spectral data contradictions resolved (e.g., unexpected NMR peaks)?

Answer:

  • 2D NMR : Use HSQC/HMBC to assign ambiguous protons/carbons.
  • Variable Temperature NMR : Identify exchangeable protons (e.g., NH) by warming to 40°C.
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., unreacted amine).

Advanced Question: How can computational methods validate crystallographic or spectral data?

Answer:

  • DFT Calculations : Optimize geometry (Gaussian/B3LYP/6-31G*) and predict NMR/IR spectra.
  • XRD Pattern Simulation : Use Mercury to compare experimental vs. simulated PXRD patterns.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H⋯O, π-stacking) for structural validation .

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